![molecular formula C15H16F2N4OS B2629033 N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203270-88-5](/img/structure/B2629033.png)
N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is characterized by the presence of a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
- Researchers have explored the use of this compound in a visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation process. Specifically, it reacts with quinoxalin-2(1H)-ones or coumarins without requiring an external photocatalyst .
- Compound Ip , which is N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)sulfanyl)prop-2-en-1-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide, has shown potent antifungal activity against Fusarium graminearum (a wheat pathogen). Its efficacy surpasses that of commercial fungicides like thifluzamide and cyprodinil .
- The compound’s unique structure makes it a valuable reagent for constructing heterocyclic systems. For instance, it can participate in unexpected rearrangements, leading to the formation of congested aza-quaternary carbon centers .
- Bis(pyrid-2-yl) disulfides, which can be derived from related compounds, find applications in synthesizing glycoproteins and acting as acid corrosion inhibitors for low-carbon steel .
- While not directly studied for this compound, related benzothiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. Further exploration may reveal potential antitumor effects .
Photoinduced Tandem Radical Cyclization/Heteroarylation
Antifungal Activity
Construction of Heterocyclic Systems
Synthesis of Glycoproteins and Acid Corrosion Inhibition
Cytotoxicity and Antitumor Activity
Mechanistic Insights
properties
IUPAC Name |
4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4OS/c1-2-3-18-14(22)20-4-6-21(7-5-20)15-19-13-11(17)8-10(16)9-12(13)23-15/h2,8-9H,1,3-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLHBAFERPNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide |
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